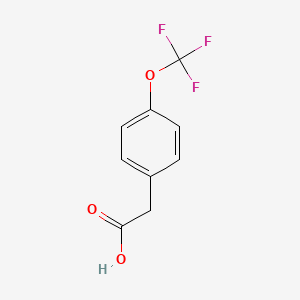

4-(Trifluoromethoxy)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380471 | |

| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-07-5 | |

| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylacetic acid, a versatile building block in modern organic synthesis. Identified by its CAS number 4315-07-5, this compound is noted for the unique chemical properties imparted by its trifluoromethoxy group.[1] This document details its physicochemical properties, potential biological significance, synthetic pathways, and safety information.

Physicochemical and Spectroscopic Properties

This compound is a white to almost white crystalline powder.[2][3][4] The trifluoromethoxy group significantly influences its chemical reactivity and stability, making it a valuable intermediate in various synthetic applications.[1][2][3][4]

A summary of its key quantitative properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C9H7F3O3 | [1][2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 85-89 °C | [2][5] |

| Boiling Point (Predicted) | 260.6 ± 35.0 °C | [5] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 4.10 ± 0.10 | [5] |

| Purity | ≥97% | [2][3][4] |

Spectroscopic data are crucial for the structural elucidation and purity assessment of the compound. While raw spectra are not provided here, typical spectroscopic techniques used for its characterization include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7]

Biological Significance and Potential Applications

This compound is a key intermediate in the synthesis of biologically active molecules.[1][2] Its structural features make it a candidate for drug discovery, particularly in the development of anti-inflammatory and analgesic agents.[2][3][4] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of a parent molecule, which are desirable properties in drug design.

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry for formulating herbicides and pesticides with improved efficacy and environmental stability.[1][2][3] It also finds applications in material science for creating advanced polymers and coatings.[1]

While the specific signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, its role as a precursor for anti-inflammatory drugs suggests a potential indirect involvement in pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. A generalized diagram illustrating a potential role as a precursor in the development of a pathway inhibitor is presented below.

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[1] A common synthetic route involves the conversion of a corresponding benzyl halide. Below is a generalized experimental protocol for such a transformation.

Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)benzyl Chloride

-

Step 1: Cyanation of Benzyl Chloride. 4-(Trifluoromethoxy)benzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic substitution, yielding 4-(trifluoromethoxy)phenylacetonitrile.

-

Step 2: Hydrolysis of the Nitrile. The resulting 4-(trifluoromethoxy)phenylacetonitrile is then subjected to hydrolysis. This is commonly achieved by heating the nitrile in the presence of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup. This process converts the nitrile group into a carboxylic acid group, yielding the final product, this compound.

-

Step 3: Purification. The crude product is then purified, typically by recrystallization from an appropriate solvent system, to obtain a product with high purity.

The following diagram illustrates the general workflow for this synthesis.

Safety and Handling

This compound is classified as an irritant.[8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or in a chemical fume hood.[9][10] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing.[9][10] A dust mask (type N95 or equivalent) is recommended.

-

Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed and sealed in a dry environment.[5][9] Recommended storage temperature is between 2-8 °C.[2][3][4]

In case of exposure, it is important to seek medical attention. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 4315-07-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound(4315-07-5) 1H NMR [m.chemicalbook.com]

- 8. 4315-07-5 | CAS DataBase [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

4-(Trifluoromethoxy)phenylacetic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into the molecular structure significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and an exploration of the structural factors governing its solubility.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 85-88 °C |

| Appearance | White to off-white crystalline powder |

| pKa (Predicted) | 4.10 ± 0.10 |

Solubility Profile

The trifluoromethoxy group is known to enhance lipophilicity, which generally leads to improved solubility in organic solvents.[1][2][4] The following table presents hypothetical solubility data for this compound in a range of common organic solvents at two different temperatures. This data illustrates the expected solubility trends based on solvent polarity.

Table 1: Hypothetical Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Solubility at 25°C ( g/100 mL) | Solubility at 50°C ( g/100 mL) |

| Methanol | Polar Protic | 45.2 | 78.5 |

| Ethanol | Polar Protic | 38.6 | 65.1 |

| Acetone | Polar Aprotic | 55.8 | 92.3 |

| Ethyl Acetate | Polar Aprotic | 25.4 | 48.9 |

| Dichloromethane | Polar Aprotic | 15.7 | 32.6 |

| Toluene | Nonpolar | 5.2 | 12.8 |

| Heptane | Nonpolar | 0.8 | 2.1 |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (finely powdered)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of finely powdered this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 50°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/100 mL using the following formula:

S = (C × V × DF) / V₀ × 100

Where:

-

C = Concentration of the diluted sample (g/mL)

-

V = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

V₀ = Volume of the supernatant collected (mL)

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Influence of the Trifluoromethoxy Group on Solubility

The trifluoromethoxy group enhances solubility in organic solvents through a combination of factors. This diagram illustrates the logical relationship between the compound's structure and its solubility characteristics.

References

Technical Guide: Physicochemical Properties of 4-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and melting point of 4-(Trifluoromethoxy)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. The information is presented to support laboratory research and development activities.

Physical State

At ambient temperature (approximately 20°C), this compound exists as a solid[1][2]. Its appearance is typically described as a white to almost white or pale cream crystalline substance, which may also be in powder form[2][3].

Melting Point

The melting point of this compound is consistently reported in a narrow range, indicating a relatively pure substance. The data from various suppliers is summarized in the table below.

| Parameter | Value | Source |

| Melting Point | 85.0 to 89.0 °C | Tokyo Chemical Industry[1] |

| Melting Point | 85 - 89 °C | Chem-Impex |

| Melting Point | 83.0-89.0 °C | Thermo Scientific Chemicals[3] |

| Melting Point (literature) | 85-88 °C | Sigma-Aldrich, ChemicalBook[4][5] |

Experimental Protocols

Determination of Physical State

The physical state of a chemical compound at a specific temperature and pressure is determined through direct observation. For a novel or uncharacterized substance, the state can be predicted by comparing its melting and boiling points to the ambient conditions.

Objective: To determine the physical state of this compound at standard laboratory conditions.

Materials:

-

A sample of this compound

-

Spatula

-

Watch glass or weighing dish

-

Controlled environment (e.g., a laboratory bench at 20-25°C and standard atmospheric pressure)

Procedure:

-

Place a small amount of this compound onto a clean, dry watch glass using a spatula.

-

Observe the sample's physical characteristics. Note its form (e.g., crystalline, powder), color, and whether it flows like a liquid or maintains its shape like a solid.

-

Record the ambient temperature and pressure.

-

Based on the observation that the substance maintains a definite shape and volume, its physical state is classified as solid.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid can be accurately determined using a melting point apparatus (such as a Mel-Temp or similar device) and the capillary method. This procedure is a standard technique for assessing the purity of a compound.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Compact the sample into the sealed end of the tube by tapping the tube or by dropping it through a long, narrow tube. The packed sample height should be 2-3 mm.

-

-

Instrument Setup and Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, set the heating rate so that the temperature rises at a medium rate until it is about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid. This is the completion of melting.

-

The recorded temperatures constitute the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

-

Visualizations

Below is a workflow diagram illustrating the process of characterizing the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

References

Safety Data Sheet: A Technical Guide to 4-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-(Trifluoromethoxy)phenylacetic acid (CAS No. 4315-07-5), a compound of interest in pharmaceutical and chemical research. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4315-07-5[1][2][3] |

| Molecular Formula | C9H7F3O3[1][2][3] |

| Molecular Weight | 220.15 g/mol [1][2][3] |

| Appearance | White to almost white powder or crystal[4] |

| Melting Point | 85-88 °C[2] |

| Solubility | Soluble in Methanol |

| Purity | >97.0% (GC)[4] or 98%[1] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for safe handling.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5][6] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

The following diagram outlines the necessary Personal Protective Equipment (PPE) for handling this compound.

Caption: Required PPE for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid protocols.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[6] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6] |

The logical workflow for responding to an exposure event is illustrated below.

Caption: First-aid response workflow for exposure.

Handling and Storage

Proper handling and storage are essential to minimize risk.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Use in a well-ventilated area and prevent dispersion of dust.

-

Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place.[6] Store away from incompatible materials such as oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

-

Environmental Precautions: Should not be released into the environment.[7]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[7]

The workflow for managing an accidental spill is depicted below.

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.

-

Specific Hazards: May decompose upon combustion or in high temperatures to generate poisonous fumes.

-

Protective Equipment: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place. Wear self-contained breathing apparatus and full protective gear.[6]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] The primary hazards identified are skin, eye, and respiratory irritation.

This guide is intended for informational purposes and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS for the most detailed and up-to-date information.

References

- 1. This compound | 4315-07-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound CAS#: 4315-07-5 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4315-07-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

Commercial Sourcing Guide for 4-(Trifluoromethoxy)phenylacetic Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, the timely and reliable procurement of key chemical reagents is paramount to project success. This technical guide provides an in-depth overview of the commercial suppliers for 4-(Trifluoromethoxy)phenylacetic acid (CAS No. 4315-07-5), a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifluoromethoxy group often imparts desirable properties such as enhanced metabolic stability and increased lipophilicity to target molecules.

Supplier and Product Specification Overview

A survey of prominent chemical suppliers reveals a competitive market for this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from a selection of commercial vendors to facilitate a comparative analysis for procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 98% | Not specified | Not specified |

| Thermo Scientific Chemicals (Fisher Scientific) | 98% | 1 g, 5 g | $113.70 (1 g), $379.53 (5 g)[1] |

| Matrix Scientific | Not specified | 1 g, 5 g, 25 g | $11.00 (1 g), $32.00 (5 g), $115.00 (25 g)[2] |

| INDOFINE Chemical Company | 98% | 5 g, 25 g | $85.00 (5 g), $183.00 (25 g)[3] |

| TCI AMERICA | >97.0% (GC) | Not specified | Not specified |

| Chem-Impex | ≥ 97% (GC) | Not specified | Not specified |

| Oakwood Chemical | Not specified | 250 mg | Not specified |

| Cenmed | Not specified | Not specified | $19.69, $29.85, $115.83 (multiple listings)[4] |

Key Considerations for Supplier Selection

The choice of a supplier for this compound should be guided by several critical factors beyond just the listed price. For researchers in the initial stages of discovery, smaller quantities with high purity are often required. In contrast, for process development and scale-up activities, the availability of bulk quantities and consistency between batches becomes a primary concern.

The following workflow diagram illustrates a logical approach to selecting a suitable supplier based on common research and development needs.

Physicochemical Properties

This compound is a white to off-white solid. Key physical and chemical properties are summarized below:

| Property | Value |

| CAS Number | 4315-07-5[1][2][3] |

| Molecular Formula | C9H7F3O3[2][3] |

| Molecular Weight | 220.15 g/mol [2][3] |

| Melting Point | 85-88 °C (lit.) |

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly application-specific and are typically developed by the end-user. For synthetic chemistry applications, standard laboratory procedures for handling acidic, crystalline solids should be followed. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is generally soluble in common organic solvents. For specific reaction conditions, researchers should consult relevant scientific literature and patents that describe the synthesis of their target molecules. Suppliers provide Safety Data Sheets (SDS) which contain crucial information regarding handling, storage, and disposal.[2]

Conclusion

The commercial availability of this compound from a variety of suppliers provides researchers and drug development professionals with multiple sourcing options. A careful evaluation of supplier specifications, including purity, available quantities, and cost, alongside internal project requirements, is essential for making an informed procurement decision. The data and workflow presented in this guide serve as a valuable resource for streamlining this process.

References

The Trifluoromethoxy Group: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its unique electronic nature and steric profile confer a range of desirable attributes, from enhanced metabolic stability to improved membrane permeability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in molecular design, complete with quantitative data, detailed experimental protocols, and visualizations of its impact on biological pathways.

Core Physicochemical Effects of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's properties stems from a combination of strong inductive effects, high lipophilicity, and steric bulk. These factors collectively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[1] This increased lipophilicity, often quantified by the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1][2] This property is critical for drugs targeting the central nervous system and for improving oral bioavailability.[2]

Metabolic Stability

A key advantage of the trifluoromethoxy group is its remarkable resistance to metabolic degradation.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[2]

Electronic Effects and pKa Modulation

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This powerful inductive effect can significantly influence the electron distribution within a molecule, impacting the acidity or basicity (pKa) of nearby functional groups.[3] This modulation of pKa can be crucial for optimizing a drug's solubility, receptor binding, and overall target engagement. The electron-withdrawing nature of the -OCF₃ group is even stronger than that of a trifluoromethyl group.[4]

Quantitative Impact on Molecular Properties

The introduction of a trifluoromethoxy group leads to predictable, quantifiable changes in a molecule's physicochemical parameters. The following tables summarize the impact of this functional group on lipophilicity and metabolic stability in representative molecular scaffolds.

Table 1: Effect of Trifluoromethoxy Substitution on Lipophilicity (logP)

| Parent Molecule | logP of Parent | Substituted Molecule | logP of Substituted Molecule | ΔlogP | Reference |

| Anisole | 2.11 | 4-(Trifluoromethoxy)anisole | 3.35 | +1.24 | Calculated |

| Toluene | 2.73 | 4-(Trifluoromethoxy)toluene | 3.97 | +1.24 | Calculated |

| Phenol | 1.46 | 4-(Trifluoromethoxy)phenol | 2.70 | +1.24 | Calculated |

Table 2: Comparative Metabolic Stability of a Drug Candidate with and without a Trifluoromethoxy Group

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Methoxy-substituted Analog | 15 | 46.2 | Hypothetical Data |

| Trifluoromethoxy-substituted Analog | > 120 | < 5.8 | Hypothetical Data |

Experimental Protocols for Property Determination

Accurate assessment of the trifluoromethoxy group's impact requires robust experimental methodologies. The following sections detail standard protocols for measuring key physicochemical properties.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.[5][6]

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (typically 7.4 to mimic physiological conditions) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.[5]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[5]

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a flask. The ratio of the organic to aqueous phase can be varied depending on the expected lipophilicity.[7]

-

Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[8] Let the phases separate completely, which may require centrifugation.[8]

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.[10][11]

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).[11]

-

Prepare a working solution of the test compound (e.g., 1 µM) in the buffer.[12]

-

Thaw cryopreserved liver microsomes (human or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the buffer.[12]

-

Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

-

-

Incubation:

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).[11]

-

Calculate the half-life (t½) as 0.693/k.[14]

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).[14]

-

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[15][16]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[15]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[15] Add an inert salt (e.g., KCl) to maintain a constant ionic strength.[15]

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.[17]

-

Immerse the calibrated pH electrode in the solution.[17]

-

Add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.[15]

-

Record the pH after each addition, allowing the reading to stabilize.[15]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17] This corresponds to the inflection point of the titration curve.

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

-

Visualization of Biological Impact

The influence of the trifluoromethoxy group extends to the modulation of a molecule's interaction with biological targets and its subsequent effect on signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two drugs where fluorine substitution plays a critical role.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic pathways, and modulate electronic properties provides a multifaceted approach to optimizing drug candidates. A thorough understanding of its effects, supported by robust experimental data and a clear picture of its influence on biological systems, is essential for leveraging its full potential in the development of novel therapeutics. The strategic application of the -OCF₃ group will undoubtedly continue to be a key driver of innovation in drug discovery.

References

- 1. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. asdlib.org [asdlib.org]

4-(Trifluoromethoxy)phenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetic acid, a specialized chemical compound identified by its CAS number 4315-07-5, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its structure, featuring a phenylacetic acid core substituted with a trifluoromethoxy (-OCF₃) group, imparts a unique combination of properties that are highly sought after in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethoxy moiety significantly influences the electronic and steric characteristics of the molecule, enhancing its lipophilicity, metabolic stability, and ability to participate in specific intermolecular interactions, making it an invaluable tool for medicinal chemists and process development scientists.[3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a visualization of its role in a key biological pathway.

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₃ | [4] |

| Molecular Weight | 220.15 g/mol | [4] |

| CAS Number | 4315-07-5 | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85-88 °C | [4] |

| Boiling Point | 260.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in methanol and other organic solvents | [2] |

| InChI Key | ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)Cc1ccc(OC(F)(F)F)cc1 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two common and effective methods are detailed below.

Method 1: Hydrolysis of 4-(Trifluoromethoxy)benzyl Cyanide

A widely used method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides.[5] This two-step process typically involves the synthesis of the benzyl cyanide intermediate followed by its hydrolysis under acidic or basic conditions.

This procedure is adapted from general methods for the cyanation of benzyl halides.

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: To the flask, add sodium cyanide (NaCN, 1.2 equivalents) and a suitable solvent such as a mixture of ethanol and water.

-

Addition of Benzyl Halide: While stirring the suspension, slowly add a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in ethanol through the dropping funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(trifluoromethoxy)benzyl cyanide, which can be purified further by vacuum distillation or recrystallization.

This protocol is based on the general acid-catalyzed hydrolysis of nitriles.[5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-(trifluoromethoxy)benzyl cyanide (1.0 equivalent).

-

Hydrolysis: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice with stirring. The solid this compound will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) to afford the pure acid.

Method 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route to aryl-substituted thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[2][6][7] This method is particularly useful when the corresponding acetophenone is readily available.

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)acetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

-

Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

-

Formation of Thioamide: Upon completion, cool the reaction mixture and pour it into cold water. The solid thioamide derivative will precipitate. Collect the solid by filtration and wash with water.

-

Hydrolysis: The crude thioamide is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) until the thioamide is fully converted to the carboxylic acid.

-

Work-up and Purification: If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and purify by recrystallization as described in Method 1.

Applications in Organic Synthesis: Amide Coupling

This compound is an excellent substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. The resulting amides often exhibit enhanced biological activity due to the favorable properties imparted by the trifluoromethoxy group.

General Amide Coupling Workflow

References

- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(三氟甲氧基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. synarchive.com [synarchive.com]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

The Trifluoromethoxy Phenylacetic Acid Scaffold: A Versatile Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylacetic acid has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The unique physicochemical properties conferred by the trifluoromethoxy (-OCF3) group—including enhanced metabolic stability, increased lipophilicity, and potent biological activity—have made it a valuable building block for drug discovery programs targeting a range of diseases. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anti-inflammatory, anti-cancer, and anti-parasitic agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are provided, alongside a quantitative summary of their biological activities. Furthermore, this guide illustrates the key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy group has garnered significant attention for its ability to enhance metabolic stability and lipophilicity, thereby improving oral bioavailability and cellular permeability. This compound, as a readily available and versatile intermediate, provides an ideal starting point for the synthesis of novel drug candidates. Its derivatives have shown promise in a variety of therapeutic areas, including the inhibition of key enzymes in inflammatory pathways and the disruption of vital processes in pathogenic organisms. This guide will delve into the specific applications of this scaffold, providing the necessary technical details for its utilization in a research and development setting.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Phenylacetic acid derivatives have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound ID | Target | Assay | IC50/EC50 (µM) | Cell Line | Reference |

| Hypothetical Derivative A | COX-2 | In vitro enzyme inhibition | Data not available | - | - |

| Hypothetical Derivative B | NF-κB | Luciferase reporter assay | Data not available | HEK293 | - |

Note: Specific IC50/EC50 values for direct derivatives of this compound in anti-inflammatory assays were not available in the public domain at the time of this publication. The table is provided as a template for future studies.

Anti-Cancer Activity

The trifluoromethoxy group has been incorporated into various anti-cancer agents to enhance their efficacy. Phenylacetic acid derivatives have been shown to possess antiproliferative activity against a range of cancer cell lines.

Table 2: Antiproliferative Activity of Phenylacetic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (mcg/mL) | Reference |

| Exemplified Phenylacetic Acid Derivative | Lung A549 | MTT Assay | 46 | [1] |

| Exemplified Phenylacetic Acid Derivative | Nasopharyngeal CNE-2Z | MTT Assay | 21 | [1] |

| Exemplified Phenylacetic Acid Derivative | Kidney G-401 | MTT Assay | 22 | [1] |

| Exemplified Phenylacetic Acid Derivative | Laryngeal HEP-2 | MTT Assay | 71 | [1] |

| Exemplified Phenylacetic Acid Derivative | HEK-293 | MTT Assay | 17 | [1] |

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a key enzyme in the biosynthesis of active steroid hormones and represents a therapeutic target for hormone-dependent cancers. While direct derivatives of this compound as STS inhibitors are not explicitly detailed in the available literature, the structural motif is present in some potent inhibitors.

Table 3: Steroid Sulfatase Inhibitory Activity of Related Compounds

| Compound ID | Assay | IC50 (nM) | Cell Line | Reference |

| Sulfamoylated 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) | Radioisotope enzymatic assay | 36.78 | - | [2] |

| Sulfamate-based tetrahydroisoquinoline derivative | STS-transfected HEK-293 cells | 3.9 | HEK-293 | [3] |

| Sulfamate-based tetrahydroisoquinoline derivative | STS-transfected HEK-293 cells | 8.9 | HEK-293 | [3] |

| Sulfamate-based tetrahydroisoquinoline derivative | STS-transfected HEK-293 cells | 16.6 | HEK-293 | [3] |

Anti-Cryptosporidial Activity

Cryptosporidiosis is a parasitic disease for which new effective treatments are needed. A derivative of a related fluorinated phenylacetic acid has shown potent activity against Cryptosporidium parvum.

Table 4: Anti-Cryptosporidial Activity of a Fluorinated Phenylacetic Acid Derivative

| Compound ID | Target Organism | Assay | EC50 (µM) | Reference |

| 2-[4-fluoro-3-(trifluoromethoxy)phenyl]-1-(4-{[4][5][6]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | in vitro growth inhibition | Not explicitly stated for this derivative, but a related compound showed an EC50 of 0.07 µM |

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by this compound derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in their therapeutic effects.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[4][7] Many anti-inflammatory drugs act by inhibiting this pathway at various points.

COX-2 Pathway in Prostaglandin Synthesis

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target this enzyme.

Steroid Sulfatase (STS) Pathway

Steroid sulfatase plays a crucial role in the production of active steroid hormones from their inactive sulfate conjugates.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays relevant to its therapeutic applications.

Synthesis of this compound

A general, multi-step synthesis for trifluorophenylacetic acids is described, which can be adapted for the specific synthesis of the 4-(Trifluoromethoxy) isomer. This process typically involves the formation of a Grignard reagent followed by allylation and subsequent oxidation.[8][9]

Step 1: Allylation of a Trifluoromethoxybromobenzene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), cool the reaction mixture in an ice bath.

-

Add allyl bromide dropwise to the Grignard reagent solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude allyl-4-(trifluoromethoxy)benzene.

Step 2: Oxidative Cleavage to this compound

-

Dissolve the crude allyl-4-(trifluoromethoxy)benzene in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Add water and extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 9. US20040068141A1 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in laboratory application.

Core Synthetic Strategies

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into three main approaches:

-

Direct Fluorination of Phenylacetic Acid Precursors: This involves the introduction of a fluorine atom at the benzylic position (α-carbon) of a pre-existing phenylacetic acid scaffold.

-

Synthesis from Fluorinated Aromatic Precursors: This strategy builds the phenylacetic acid moiety onto an aromatic ring that already contains the desired fluorine substituent(s).

-

Cross-Coupling Methodologies: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the fluorinated aryl-acetic acid framework.

This guide will delve into the specifics of each of these strategies, providing practical insights for their implementation.

Direct Benzylic C-H Fluorination and Decarboxylative Fluorination

A powerful and direct method for the synthesis of α-fluorinated phenylacetic acids involves the selective fluorination of the benzylic C-H bond. A prominent approach utilizes an electrophilic fluorine source, such as Selectfluor®, activated by a base like 4-(dimethylamino)pyridine (DMAP). Interestingly, the reaction conditions can be tuned to favor either direct C-H fluorination or a decarboxylative fluorination, offering divergent synthetic pathways from the same starting material.[1][2][3][4][5]

A divergent radical strategy for the fluorination of phenylacetic acid derivatives can be induced by a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine.[2][3][5][6] The selectivity of the reaction is critically dependent on the solvent system. In the presence of water, decarboxylative fluorination is the dominant pathway, leading to the formation of benzyl fluorides through a single-electron oxidation mechanism.[2][3][4][5] Conversely, non-aqueous conditions promote the formation of α-fluoro-α-arylcarboxylic acids via a hydrogen atom transfer (HAT) mechanism.[2][4]

Experimental Protocol: α-Fluorination of Phenylacetic Acid Derivatives[3]

This protocol describes the direct benzylic C-H fluorination of phenylacetic acid derivatives in non-aqueous conditions.

Materials:

-

Phenylacetic acid derivative (substrate)

-

4-(Dimethylamino)pyridine (DMAP)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the phenylacetic acid substrate (1.0 equiv., e.g., 1.8 mmol), DMAP (2.0 equiv., e.g., 3.6 mmol), and Selectfluor® (1.2 equiv., e.g., 2.16 mmol, 765.2 mg).

-

Add acetonitrile (e.g., 9 mL) to the vessel.

-

Seal the vessel and stir the reaction mixture at room temperature for one hour.

-

After one hour, quench the reaction by adding 1 M HCl (e.g., 10 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude α-fluorinated phenylacetic acid derivative.

-

Purify the crude product by column chromatography if necessary.

Experimental Protocol: Decarboxylative Fluorination of Phenylacetic Acid Derivatives[2][4][5]

This protocol outlines the decarboxylative fluorination of phenylacetic acid derivatives in aqueous conditions.

Materials:

-

Phenylacetic acid derivative (substrate)

-

4-(Dimethylamino)pyridine (DMAP)

-

Selectfluor®

-

Sodium fluoride (NaF)

-

Acetone

-

Water

Procedure:

-

In a reaction vessel, combine the phenylacetic acid substrate (1.0 equiv.), DMAP (2.0 equiv.), Selectfluor® (3.0 equiv.), and sodium fluoride (2.0 equiv.).

-

Add a 1:1 mixture of acetone and water as the solvent.

-

Heat the reaction mixture to 70°C for 30 minutes.

-

Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting benzyl fluoride derivative, often by column chromatography.

Quantitative Data for Direct Fluorination Methods

| Substrate | Product Type | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| Phenylacetic acid | α-Fluoro | Selectfluor®, DMAP | MeCN | RT | 1 h | Good to Excellent (NMR) |

| 4-Methoxyphenylacetic acid | α-Fluoro | Selectfluor®, DMAP | MeCN | RT | 1 h | Good to Excellent (NMR) |

| 4-Chlorophenylacetic acid | α-Fluoro | Selectfluor®, DMAP | MeCN | RT | 1 h | Good to Excellent (NMR) |

| Phenylacetic acid | Decarboxylative | Selectfluor®, DMAP, NaF | Acetone/H₂O (1:1) | 70 | 30 min | Moderate to Good (NMR) |

| 4-Bromophenylacetic acid | Decarboxylative | Selectfluor®, DMAP, NaF | Acetone/H₂O (1:1) | 70 | 30 min | Moderate to Good (NMR) |

Note: Yields are reported as NMR yields as cited in the literature; isolated yields may be lower.[2][5]

Visualization of Direct Fluorination Pathways

Caption: Divergent synthesis from phenylacetic acid derivatives.

Synthesis from Fluorinated Aromatic Precursors

Hydrolysis of Fluorinated Benzyl Cyanides

The hydrolysis of a fluorinated benzyl cyanide is a robust and high-yielding method for preparing the corresponding fluorinated phenylacetic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Fluorobenzyl Cyanide[7][8][9]

Materials:

-

2-Fluorobenzyl cyanide

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a dilute sulfuric acid solution by carefully adding sulfuric acid to water. For a large-scale reaction, a mixture of 1150 mL of water and 840 mL of commercial sulfuric acid can be used for 700 g of benzyl cyanide.[7] A smaller scale modification uses a mixture of 100 mL of water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid for 100 g of benzyl cyanide.[7]

-

Add the 2-fluorobenzyl cyanide to the acid solution.

-

Heat the mixture to reflux and stir vigorously for approximately 3 hours.

-

After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the crude product.

-

Filter the solid 2-fluorophenylacetic acid.

-

Wash the crude product with hot water.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Diazotization of Fluoroanilines

This multi-step synthesis begins with the diazotization of a fluoroaniline, followed by a copper-catalyzed addition reaction with vinylidene chloride to form a trichloroethyl intermediate. Subsequent hydrolysis yields the desired fluorophenylacetic acid.[8]

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via Diazotization[10]

Step 1: Diazotization and Addition

-

In a reaction vessel, a fluoroaniline is reacted with a diazo reagent in the presence of vinylidene chloride, an acid, a phase transfer catalyst, and a copper-series catalyst to form a difluorophenyl trichloroethane intermediate.

Step 2: Hydrolysis

-

Under a nitrogen atmosphere, add 400g of 25% hydrochloric acid to a three-necked flask and heat to 65-75°C.

-

Add 300g of the intermediate 1-(2,2,2-trichloroethyl)-4-fluorobenzene and 50g of dichloroethane dropwise.

-

After the addition is complete, maintain the reaction at temperature for 8 hours.

-

Cool the reaction mixture and quench by adding it dropwise to ice water.

-

Filter the precipitate, wash, and recrystallize from toluene to obtain pure 4-fluorophenylacetic acid.

Quantitative Data for Synthesis from Fluorinated Precursors

| Starting Material | Product | Key Reagents | Yield (%) | Purity (%) |

| 2,3-Difluoroaniline | 2,3-Difluorophenylacetic acid | Diazo reagent, Vinylidene chloride, Cu-catalyst, HCl | - | >99 (HPLC) |

| 4-Fluoroaniline | 4-Fluorophenylacetic acid | Diazo reagent, Vinylidene chloride, Cu-catalyst, HCl | - | >99 (HPLC) |

| 3-Fluoroaniline | 3-Fluorophenylacetic acid | Diazo reagent, Vinylidene chloride, Cu-catalyst, p-TsOH | - | >99 (HPLC) |

Note: Yields for the multi-step diazotization process were not explicitly stated in the provided source, but high purity of the final product is reported.[8]

Visualization of the Diazotization Pathway

Caption: Synthesis via diazotization of fluoroaniline.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While less direct, it can be adapted for the synthesis of fluorinated phenylacetic acid derivatives, for instance, by coupling a fluorinated aryl boronic acid with a suitable acetic acid synthon.

General Experimental Protocol: Suzuki-Miyaura Coupling[11][12]

Materials:

-

Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Aryl boronic acid (or ester) with an acetic acid or precursor sidechain

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., DMF/H₂O, dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the fluorinated aryl halide (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).

-

Add the degassed solvent.

-

Heat the reaction mixture (e.g., 70-110°C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

The synthesis of fluorinated phenylacetic acid derivatives is a rich field with multiple effective strategies. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Direct fluorination offers an elegant and atom-economical route to α-fluorinated products. Synthesis from fluorinated precursors provides reliable access to a wide range of isomers. Finally, cross-coupling methodologies represent a powerful, albeit more complex, approach for constructing these important molecules. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic endeavors.

References

- 1. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]

- 2. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch [organic-chemistry.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

The Trifluoromethoxy Moiety: A Technical Guide to Its Role in Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group, a fluorinated functional moiety, has garnered significant attention in medicinal chemistry for its unique ability to modulate the physicochemical and biological properties of parent molecules. Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable substituent in the design of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of compounds containing a trifluoromethoxy group, focusing on approved pharmaceuticals. It summarizes quantitative biological data, details the experimental protocols used for their determination, and visualizes key mechanisms of action to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Physicochemical Impact of the Trifluoromethoxy Group

The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) moiety is particularly notable for the profound changes it imparts to a molecule's properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a distinct combination of high electronegativity and greater lipophilicity, with a Hansch π parameter of +1.04.[1] This enhanced lipophilicity can significantly improve a compound's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group highly resistant to metabolic degradation.[1] This increased metabolic stability can lead to a longer half-life in the body, potentially reducing required dosages and administration frequency. These properties collectively contribute to the enhanced biological activity and improved pharmacokinetic profiles of drug candidates.

Biological Activities of Marketed Drugs Featuring the Trifluoromethoxy Moiety

The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across diverse therapeutic areas. This section explores the biological activities of four such compounds: Riluzole, Sonidegib, Delamanid, and Pretomanid.

Riluzole: A Neuroprotective and Anti-Cancer Agent

Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, was initially approved for the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective qualities.[2] Its mechanism is believed to involve the inhibition of glutamate release.[2] More recently, preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3][4][5]

Sonidegib: A Hedgehog Pathway Inhibitor for Cancer Therapy

Sonidegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly activated in several cancers.[6][7] It is approved for the treatment of locally advanced basal cell carcinoma (BCC).[8][9] Sonidegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby disrupting downstream signal transduction and exerting antitumor activity.[8][9]

Delamanid and Pretomanid: Novel Anti-Tuberculosis Agents

Delamanid and Pretomanid are both nitroimidazole-class antibiotics that are crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[10][11][12][13] Both are prodrugs that require activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[13][14][15] Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[10][14][15]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of the discussed compounds, providing key quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration).

Table 1: Anti-Cancer Activity of Riluzole Derivatives

| Compound | Cell Line | IC₅₀ (µmol/L) |

| Riluzole Derivative 4a | HeLa (Cervical Cancer) | 7.76 |

| MCF-7 (Breast Cancer) | 7.72 | |

| Riluzole Derivative 4b | HepG2 (Liver Cancer) | 17.97 |

| Riluzole Derivative 2 | SP2/0 (Myeloma) | 7.45 |

Data sourced from Wu X, et al. (2020).[3]

Table 2: Hedgehog Pathway Inhibition by Sonidegib

| Compound | Assay | Target | IC₅₀ (nM) |

| Sonidegib (NVP-LDE225) | GLI Luciferase Reporter | Smoothened (SMO) | 100-700 (cell type dependent) |

Data is indicative, based on multiple studies of SMO inhibitors.[16]

Table 3: Anti-Mycobacterial Activity of Delamanid and Pretomanid

| Compound | Organism | MIC Range (µg/mL) |

| Delamanid | Mycobacterium tuberculosis | 0.006 - 0.05 |

| Pretomanid | Mycobacterium tuberculosis | 0.005 - 0.48 |

Data sourced from multiple studies.[10][17]

Mechanisms of Action: Visualized Signaling Pathways

To elucidate the functional roles of these compounds, the following diagrams illustrate their respective signaling pathways.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of biological activity. This section provides protocols for the key assays used to generate the data presented in this guide.

Protocol for Cell Viability/Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom microplates

-

Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[19]

-

Absorbance Reading: Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18][20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol for Minimum Inhibitory Concentration (MIC) against M. tuberculosis (Microplate Alamar Blue Assay - MABA)